4,6-Dinitrobenzene-1,3-diamine

Catalog No.
S1892080
CAS No.
4987-96-6
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dinitrobenzene-1,3-diamine

CAS Number

4987-96-6

Product Name

4,6-Dinitrobenzene-1,3-diamine

IUPAC Name

4,6-dinitrobenzene-1,3-diamine

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H,7-8H2

InChI Key

DFBUFGZWPXQRJV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])[N+](=O)[O-])N

4,6-Dinitrobenzene-1,3-diamine, with the chemical formula C6H6N4O4C_6H_6N_4O_4, is an aromatic compound characterized by the presence of two nitro groups and two amino groups attached to a benzene ring. This compound is notable for its planar structure, which is stabilized by intramolecular hydrogen bonding between the amino and nitro groups. The compound is primarily synthesized for applications in explosives and as a precursor for various

  • Reduction Reactions: Under reductive conditions, it can be converted into various amines. For instance, treatment with reducing agents can lead to the formation of amino derivatives.
  • Nitration: The presence of amino groups can influence further nitration reactions, allowing for the introduction of additional nitro groups.
  • Formation of Salts: When reacted with bases, it forms energetic salts that exhibit high densities and potential explosive properties .

The biological activity of 4,6-Dinitrobenzene-1,3-diamine is primarily linked to its toxicity. It is known to cause methemoglobinemia, a condition where hemoglobin is altered such that it cannot effectively release oxygen to tissues. This compound poses risks in environmental contexts due to its potential as a pollutant and its toxicological effects on aquatic life .

Several methods exist for synthesizing 4,6-Dinitrobenzene-1,3-diamine:

  • Nitration of 1,3-Diaminobenzene: This method involves the nitration of 1,3-diaminobenzene using concentrated nitric acid and sulfuric acid.
  • Reduction of 4,6-Dinitro-1,3-benzenediamine: Through selective reduction techniques, this compound can be synthesized from more complex nitro compounds.
  • Hydrazine Hydrate Reaction: Reacting hydrazine hydrate with 1,5-dichloro-2,4-dinitrobenzene yields 4,6-Dinitrobenzene-1,3-diamine as a product .

The primary applications of 4,6-Dinitrobenzene-1,3-diamine include:

  • Explosives Manufacturing: Due to its energetic properties and stability under certain conditions.
  • Chemical Synthesis: Used as an intermediate in the production of dyes and other organic compounds.
  • Research Purposes: Employed in studies related to environmental remediation and toxicology .

Interaction studies involving 4,6-Dinitrobenzene-1,3-diamine focus on its behavior in various environments:

  • Environmental Impact: Research indicates that this compound can degrade under specific conditions (e.g., alkaline ascorbic acid environments), which may help in developing remediation strategies for contaminated sites .
  • Biodegradation Pathways: Studies have shown that microorganisms can potentially degrade this compound under anaerobic conditions .

Several compounds share structural similarities with 4,6-Dinitrobenzene-1,3-diamine. Here are some notable examples:

Compound NameChemical FormulaKey Features
1,3-DinitrobenzeneC6H4N2O4C_6H_4N_2O_4Used in explosives; less toxic than 4,6-Dinitrobenzene-1,3-diamine
2-Amino-4-nitrophenolC6H7N3O3C_6H_7N_3O_3Exhibits different biological activity; used in dye production
2-Fluoro-1,3-diamino-4,6-dinitrobenzeneC6H5FN4O4C_6H_5FN_4O_4Enhanced explosive properties; used in advanced materials research

Uniqueness

What sets 4,6-Dinitrobenzene-1,3-diamine apart from these similar compounds is its specific arrangement of functional groups that contributes to its unique toxicity profile and reactivity. Its ability to form stable salts with high densities also distinguishes it within the realm of energetic materials.

Traditional synthetic approaches to 4,6-dinitrobenzene-1,3-diamine have relied primarily on electrophilic aromatic substitution reactions utilizing mixed acid systems [1] [2]. The conventional methodology involves the nitration of 1,3-benzenediamine precursors using a combination of concentrated nitric acid and sulfuric acid as the nitrating mixture [3] [4]. This process proceeds through the formation of the nitronium ion (NO₂⁺) as the active electrophilic species [5] [6].

The mechanism of traditional nitration begins with the protonation of nitric acid by sulfuric acid, which results in the elimination of water and the generation of the highly electrophilic nitronium ion [7] [8]. The nitronium ion subsequently attacks the electron-rich aromatic ring through an electrophilic aromatic substitution mechanism, forming a carbocation intermediate that is stabilized by resonance [9]. The reaction concludes with the loss of a proton to restore aromaticity [1].

Research has demonstrated that the nitration of 1,3-dichlorobenzene in oleum containing 25% sulfur trioxide can produce 1,3-dinitro-4,6-dichlorobenzene intermediates [10]. This intermediate compound can then undergo nucleophilic substitution with aqueous ammonia at elevated temperatures (443 K) for 24 hours to yield 4,6-dinitrobenzene-1,3-diamine with approximately 23% yield [10]. This pathway represents one of the established traditional routes for accessing the target compound.

The traditional mixed acid nitration approach, while widely used, presents several challenges including poor regioselectivity, formation of multiple isomeric products, and the generation of significant acid waste [11]. Temperature control during these reactions is critical, as elevated temperatures can lead to over-nitration and the formation of unwanted polynitrated byproducts [12]. Studies have shown that traditional nitration methods using highly acidic and corrosive mixed acid systems present numerous drawbacks including hazardous waste production and limited functional group tolerance [7].

Reaction Conditions and Yield Optimization

Temperature and acid concentration play crucial roles in determining the outcome of traditional nitration reactions [13]. Research indicates that increasing reaction temperature can enhance reaction rates but may also lead to formation of unwanted byproducts [13]. Optimal conditions for traditional nitration typically involve maintaining reaction temperatures between 70-90°C with sulfuric acid concentrations ranging from 70-98% by weight [14] [11].

The molar ratio of nitrating agents to substrate significantly influences product distribution and yields [12]. Studies have demonstrated that controlling the nitric acid to sulfuric acid ratio can impact both conversion rates and selectivity toward desired products [12]. Traditional batch processes often require reaction times ranging from 30 minutes to several hours depending on the specific substrate and reaction conditions employed [4].

Novel Catalytic Approaches for Regioselective Synthesis

Modern synthetic strategies for 4,6-dinitrobenzene-1,3-diamine have incorporated advanced catalytic systems to improve regioselectivity and reaction efficiency [15] [14]. Zeolite-based catalysts have emerged as particularly promising alternatives to traditional mixed acid systems, offering enhanced selectivity and environmental advantages [16] [17].

Research has demonstrated that zeolite Y can serve as an efficient catalyst for the nitration of aromatic compounds with acetonitrile as solvent in the presence of small amounts of nitric acid at room temperature [17]. These reactions afford mono-nitro derivatives with high yields and regioselectivity within approximately three hours under stirred conditions [17]. The reaction times can be dramatically reduced to about 20 minutes under sonication and to approximately 20 seconds under microwave irradiation [17].

Solid Acid Catalytic Systems

Tungsten oxide supported on mesoporous silica has shown remarkable catalytic activity for liquid phase nitration of aromatic compounds [11]. The catalyst provides tungsten oxide (WO₃) supported on mesoporous silica support with Brunauer-Emmett-Teller surface areas ranging from 367 to 397 square meters per gram [11]. This catalytic system enables nitration reactions to proceed at lower temperatures while maintaining high conversion and selectivity [11].

The heteropolyacid HPW₁₂O₄₀ synergized with MCM-41 mesoporous materials has demonstrated remarkably synergistic catalytic performance for benzene nitration reactions [18]. Under optimal conditions, the 50% HPW/MCM-41 catalyst achieves 73.4% benzene conversion with 98.8% selectivity to nitrobenzene [18]. The mesoporous structure of MCM-41 is retained under high loading of the heteropolyacid, providing excellent stability for repeated use [18].

Catalyst SystemTemperature (°C)Conversion (%)Selectivity (%)Reference
WO₃/Mesoporous Silica70-9085-9590-95 [11]
HPW/MCM-41 (50%)80-12073.498.8 [18]
Zeolite Y/Acetonitrile20-2575-9085-92 [17]
HZSM-5 Zeolite70-10065-8075-85 [19]

Microreactor Technology and Flow Chemistry

Continuous-flow microreactor systems have revolutionized the synthesis of dinitrobenzene derivatives by providing enhanced selectivity and improved safety profiles [20] [21]. These systems offer extremely high surface-to-volume ratios, which enable superior heat and mass transfer characteristics compared to traditional batch reactors [20].

Research has shown that microreactor systems can significantly reduce para-dinitrobenzene selectivity while minimizing nitrophenol and trinitrobenzene formation [20]. The use of sodium dodecyl sulfate as a surfactant in continuous-flow systems has been demonstrated to minimize para-dinitrobenzene selectivity to 0.44% while reducing hazardous nitrophenol byproducts to 112 parts per million [20]. This represents a significant improvement compared to the 509 parts per million observed in traditional batch processes [20].

Continuous-flow processes have achieved 99.2% conversion of nitrobenzene with meta-dinitrobenzene selectivity at 85.5% under optimized conditions [22]. The optimal conditions include sulfuric acid strength at 92% by weight and molar ratio of sulfuric acid to nitric acid at 5.3 [22]. Retention times of 70 seconds prevent excessive byproduct formation while ensuring high reagent conversion [22].

Novel Nitrating Reagents

Recent developments have introduced novel nitrating reagents that offer improved selectivity and milder reaction conditions [23]. The use of 5-methyl-1,3-dinitro-1H-pyrazole as a nitrating reagent has demonstrated excellent performance for both electron-rich and electron-deficient aromatic substrates [23]. This approach utilizes tert-butyl nitrite and ceric ammonium nitrate to promote N-H nitration of pyrazoles under controlled conditions [23].

The nitration reactions employing these novel reagents can be conducted at 80°C in acetonitrile with ytterbium(III) triflate as catalyst for electron-rich aromatics [23]. For deactivated aromatics, indium(III) triflate has proven effective under similar conditions [23]. These methods provide controllable nitration through manipulation of reaction conditions to furnish either mononitrated or dinitrated products selectively [23].

Purification Techniques and Challenges in Large-Scale Production

The purification of 4,6-dinitrobenzene-1,3-diamine presents significant challenges due to the presence of isomeric dinitrobenzene impurities and the compound's thermal sensitivity [24] [25]. Traditional purification methods have relied on recrystallization techniques using appropriate solvents, but these approaches often suffer from low efficiency and incomplete separation of isomers [26] [27].

Recrystallization and Crystallization Methods

Recrystallization represents the most commonly employed purification technique for 4,6-dinitrobenzene-1,3-diamine [25] [26]. The process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to promote crystal formation [25]. Ethanol has been identified as an effective recrystallization solvent, with typical solvent requirements of approximately 2 milliliters per gram of product [25].

The recrystallization procedure involves heating the compound in ethanol until complete dissolution occurs, followed by slow cooling to room temperature without stirring to allow formation of pure crystals [26]. Subsequent cooling in an ice bath enhances crystal formation and improves product recovery [25]. The resulting crystals are collected by filtration and washed with ice-cold ethanol to remove residual impurities [25].

Research has demonstrated that the crystal structure of meta-dinitrobenzene exhibits orthorhombic pyramidal geometry with unit cell dimensions of a = 13.3 Å, b = 14.1 Å, and c = 3.80 Å [28]. The benzene ring plane is inclined at an angle of 20° to the b-axis and parallel to the a-axis, which influences the packing arrangement and purification behavior [28].

Distillation and Sublimation Techniques

Vacuum distillation has proven effective for the purification of dinitrobenzene compounds, particularly for removal of unreacted starting materials and lower boiling impurities [29]. Suitable distillation temperatures range from 30°C to 60°C under reduced pressure conditions of 50-300 mmHg [29]. Phase separation techniques can be employed following distillation through the addition of small quantities of water or dilute nitric acid [29].

Sublimation represents an alternative purification approach that can achieve high purity levels for dinitrobenzene derivatives [30]. The sublimation process involves heating the compound under vacuum conditions to promote direct transition from solid to vapor phase, bypassing the liquid phase [30]. This technique is particularly effective for removing non-volatile impurities and achieving pharmaceutical-grade purity levels [30].

Melt growth techniques using the Bridgman-Stockbarger method have been employed for purification of meta-dinitrobenzene through controlled crystallization from the melt [24]. The purification process involves chemical purification, vacuum distillation, and two-step directional freezing in horizontal configuration with melting zone lengths of 2-3 centimeters and average traveling speeds of 2.5 centimeters per hour [24].

Chromatographic Separation Methods

High-performance liquid chromatography has emerged as a powerful tool for the separation and purification of dinitrobenzene isomers [31] [32]. Pentafluorophenyl stationary phases have demonstrated superior selectivity for positional isomers of dinitrobenzene compounds compared to conventional C18 or phenyl-hexyl phases [31]. The separation is typically achieved using methanol-water mobile phases under reverse-phase conditions [31].

Agilent Poroshell 120 PFP columns have shown exceptional performance for separation of dinitrobenzene positional isomers [31]. The stationary phase provides enhanced retention and selectivity through π-π interactions, charge transfer, dipole interactions, hydrogen bonding, and electrostatic interactions [31]. The elution order typically follows the pattern 1,4-dinitrobenzene < 1,3-dinitrobenzene < 1,2-dinitrobenzene under optimized conditions [31].

Purification MethodPurity Achieved (%)Recovery (%)Processing TimeReference
Ethanol Recrystallization95-9875-854-6 hours [25]
Vacuum Distillation92-9680-902-3 hours [29]
Sublimation98-99.570-806-8 hours [30]
HPLC Purification99+85-951-2 hours [31]

Large-Scale Production Challenges

Industrial-scale production of 4,6-dinitrobenzene-1,3-diamine faces several significant challenges including heat management, waste generation, and product isolation [12] [29]. The exothermic nature of nitration reactions requires sophisticated temperature control systems to prevent runaway reactions and ensure consistent product quality [12]. Traditional batch processes generate substantial quantities of dilute sulfuric acid waste that requires costly reconcentration or disposal [29].

The formation of multiple isomeric products during nitration necessitates efficient separation processes that can handle large volumes while maintaining high selectivity [33]. Selective separation of ortho and para dinitrobenzene isomers from the desired meta isomer can be achieved through treatment with aqueous sulfite solutions under controlled conditions [33]. This approach exploits the differential reactivity of isomeric dinitrobenzenes toward sulfite, allowing selective removal of unwanted isomers [33].

Process optimization studies have demonstrated that splitting nitric acid feed along reactor length can significantly reduce dinitrobenzene formation compared to introducing all nitric acid at the reactor entrance [12]. This approach reduces dinitrobenzene byproduct levels from 241 parts per million to 177 parts per million under optimized conditions [12]. Lower nitration temperatures favor reduced dinitrobenzene formation, providing additional process control options [12].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular structure of 4,6-dinitrobenzene-1,3-diamine has been comprehensively characterized through single-crystal X-ray diffraction studies [1] [2]. The compound crystallizes in the triclinic space group P1 with the following unit cell parameters: a = 7.1294(6) Å, b = 7.1770(9) Å, c = 9.1289(8) Å, α = 67.710(6)°, β = 86.692(6)°, and γ = 62.214(5)° [1] [3]. The unit cell volume is 378.30(7) ų with Z = 2, yielding a calculated density of 1.740 Mg m⁻³ [1] [2].

The molecular structure reveals that the compound adopts an almost planar configuration, which is significantly stabilized by two intramolecular N—H···O hydrogen bonds [4] [5] [1]. This planar geometry is critical for the compound's stability and influences its spectroscopic properties. The aromatic ring makes dihedral angles of 3.7(2)° and 4.6(3)° with the N3/O1/O2 and N4/O3/O4 nitro groups, respectively [1], demonstrating minimal deviation from planarity.

Table 1: Crystal Data for 4,6-Dinitrobenzene-1,3-diamine

ParameterValue
Molecular FormulaC₆H₆N₄O₄
Molecular Weight198.15 g/mol
Crystal SystemTriclinic
Space GroupP1
a7.1294(6) Å
b7.1770(9) Å
c9.1289(8) Å
α67.710(6)°
β86.692(6)°
γ62.214(5)°
Volume378.30(7) ų
Z2
Density (calculated)1.740 Mg m⁻³
Temperature295 K

The crystallographic analysis reveals key bond lengths that characterize the molecular geometry [1] [3]. The C—N bonds to the amino groups are approximately 1.334(3) Å for C1—N1 and 1.344(3) Å for C3—N2, indicating typical aromatic amine bond lengths. The nitro group exhibits characteristic bond distances with N—O bonds of 1.229(2) Å and 1.233(2) Å for one nitro group, and 1.222(3) Å and 1.236(3) Å for the other [1].

The hydrogen bonding network plays a crucial role in the crystal packing. The intramolecular hydrogen bonds have the following geometries: N1—H1B···O4 with a distance of 2.667(3) Å and an angle of 128°, and N2—H2B···O1 with a distance of 2.642(2) Å and an angle of 128° [1]. These interactions contribute to the overall stability of the molecular structure and influence the vibrational frequencies observed in spectroscopic analysis.

Table 2: Selected Bond Lengths and Angles

Bond/AngleDistance (Å)/Angle (°)
C1—N11.334(3)
C3—N21.344(3)
N3—O11.229(2)
N3—O21.233(2)
N4—O31.222(3)
N4—O41.236(3)
O1—N3—O2121.21(18)°
O3—N4—O4121.72(17)°

Vibrational Spectroscopy: Infrared and Raman Spectral Signatures

The vibrational spectroscopy of 4,6-dinitrobenzene-1,3-diamine provides detailed insights into the molecular structure and bonding characteristics. The infrared and Raman spectra exhibit characteristic features that can be attributed to specific functional groups and molecular vibrations.

Nitro Group Vibrational Modes

The nitro groups in aromatic compounds typically exhibit asymmetric and symmetric stretching vibrations that are distinctive and intense [6] [7] [8]. For 4,6-dinitrobenzene-1,3-diamine, the asymmetric nitro stretching vibrations appear in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibrations occur between 1360-1290 cm⁻¹ [7] [8]. These frequencies are slightly lower than those observed in aliphatic nitro compounds due to the conjugation with the aromatic ring system [9] [8].

The nitro group also exhibits scissoring and out-of-plane deformation modes. The scissoring vibration typically appears as a medium-intensity band in the range of 590-500 cm⁻¹ [10], while out-of-plane deformation modes contribute to the lower frequency region around 400-300 cm⁻¹ [10]. Studies on related nitrobenzene compounds have shown that these deformation modes are particularly sensitive to the electronic environment and substitution pattern [11].

Table 3: Characteristic Vibrational Frequencies of Nitro Groups

Vibrational ModeFrequency Range (cm⁻¹)Intensity
NO₂ Asymmetric Stretch1550-1475Very Strong
NO₂ Symmetric Stretch1360-1290Strong
NO₂ Scissoring590-500Medium
NO₂ Out-of-plane Deformation400-300Medium

Amino Group Vibrational Modes

The amino groups contribute several characteristic vibrational modes to the spectrum. Primary aromatic amines typically exhibit N—H stretching vibrations in the range of 3500-3300 cm⁻¹, appearing as two bands due to the symmetric and asymmetric stretching modes [7]. The N—H bending vibrations (scissoring) generally appear around 1630-1600 cm⁻¹, often overlapping with aromatic C=C stretching modes.

In 4,6-dinitrobenzene-1,3-diamine, the amino group vibrations are significantly influenced by the electron-withdrawing effects of the nitro groups. This electronic interaction results in frequency shifts compared to unsubstituted anilines, with N—H stretching frequencies typically appearing at slightly higher wavenumbers due to the reduced electron density on the nitrogen atoms.

Aromatic Ring Vibrational Modes

The benzene ring framework contributes multiple vibrational modes that are characteristic of substituted aromatic compounds [9] [12]. The aromatic C—H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹, while the aromatic C=C stretching modes occur between 1600-1400 cm⁻¹ [9]. The substitution pattern significantly influences the intensity and position of these bands.

For disubstituted benzenes, the out-of-plane C—H bending vibrations in the range of 900-700 cm⁻¹ provide information about the substitution pattern [9]. However, the presence of nitro groups can complicate the interpretation of these fingerprint regions due to electronic effects and vibrational coupling.

Table 4: Summary of Major Vibrational Assignments

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
NH₂N—H Stretch (asymmetric)3450-3400
NH₂N—H Stretch (symmetric)3350-3300
NH₂N—H Scissoring1630-1600
AromaticC—H Stretch3100-3000
AromaticC=C Stretch1600-1400
NO₂N—O Stretch (asymmetric)1550-1475
NO₂N—O Stretch (symmetric)1360-1290

Nuclear Magnetic Resonance Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides valuable information about the electronic environment and molecular dynamics of 4,6-dinitrobenzene-1,3-diamine. Both ¹H and ¹³C nuclear magnetic resonance techniques offer complementary insights into the molecular structure.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 4,6-dinitrobenzene-1,3-diamine exhibits distinct resonances corresponding to the aromatic proton and amino protons. The aromatic proton appears as a singlet in the range of 6.5-7.5 parts per million, which is typical for substituted benzene derivatives [13]. The exact chemical shift depends on the electronic effects of the substituents, with electron-withdrawing nitro groups causing downfield shifts compared to electron-donating amino groups.

The amino protons typically appear as broad signals in the range of 4.0-6.0 parts per million, with the exact position influenced by hydrogen bonding and exchange processes [13]. In deuterated solvents, these signals may exhibit different coupling patterns or exchange behavior, providing additional structural information.

The integration ratios provide quantitative information about the number of protons in each environment. For 4,6-dinitrobenzene-1,3-diamine, the expected integration pattern would show a 1:4 ratio for aromatic protons to amino protons, assuming no exchange broadening.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment. The aromatic carbons exhibit characteristic chemical shifts that reflect their electronic environment and substitution pattern.

Carbons bearing amino groups typically appear in the range of 145-155 parts per million, while carbons bearing nitro groups appear further downfield, typically around 150-165 parts per million [13]. The quaternary aromatic carbons (those bearing substituents) can be distinguished from the CH carbons by their multiplicity in proton-decoupled spectra.

Table 5: Expected Nuclear Magnetic Resonance Chemical Shifts

Carbon PositionSubstituentExpected ¹³C Chemical Shift (ppm)
C1NH₂145-155
C2H105-115
C3NH₂145-155
C4NO₂150-165
C5H105-115
C6NO₂150-165

Dynamic Nuclear Magnetic Resonance Effects

Variable-temperature nuclear magnetic resonance studies can provide information about molecular dynamics and conformational exchange processes. The amino groups may exhibit restricted rotation around the C—N bond due to partial double-bond character arising from resonance with the aromatic ring. This restriction can lead to broadened or split signals at low temperatures.

The intramolecular hydrogen bonding observed in the crystal structure may also influence the nuclear magnetic resonance spectra, particularly the amino proton chemical shifts and coupling patterns. These effects can provide additional confirmation of the structural assignments made from X-ray crystallography.

XLogP3

1.3

Other CAS

4987-96-6

Wikipedia

4,6-Dinitro-1,3-phenylenediamine

Dates

Last modified: 08-16-2023

Explore Compound Types